N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]piperidine-2-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]piperidine-2-carboxamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a pyridine moiety
Mechanism of Action
Target of Action
Similar compounds have shown promising activity againstStaphylococcus aureus .
Mode of Action
It’s worth noting that similar compounds have shown bactericidal activity against staphylococcus aureus .
Biochemical Pathways
Similar compounds have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Pharmacokinetics
Similar compounds have shown a favourable pharmacokinetic profile .
Result of Action
Similar compounds have shown promising activity against staphylococcus aureus, indicating potential antibacterial effects .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit significant activity against various bacterial strains . They interact with different enzymes and proteins, leading to their inhibitory effects .
Cellular Effects
Benzothiazole derivatives have been shown to exhibit variable activity against different types of cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]piperidine-2-carboxamide typically involves multiple steps. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide (DMF) as the solvent under relatively mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-yield reactions and scalable processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]piperidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]piperidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazido acetamide: This compound shares the benzothiazole and pyridine moieties but differs in its overall structure and functional groups.
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds also feature the benzothiazole ring and have been studied for their antibacterial properties.
Uniqueness
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]piperidine-2-carboxamide is unique due to its combination of a benzothiazole ring, a piperidine ring, and a pyridine moiety. This unique structure may confer specific biological activities and binding affinities that are not observed in similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-29(26,27)24-13-7-5-10-17(24)19(25)23(14-15-8-4-6-12-21-15)20-22-16-9-2-3-11-18(16)28-20/h2-4,6,8-9,11-12,17H,5,7,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEUAOARQVKSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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